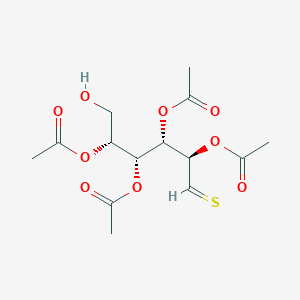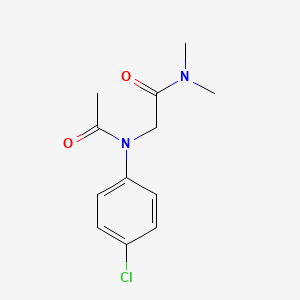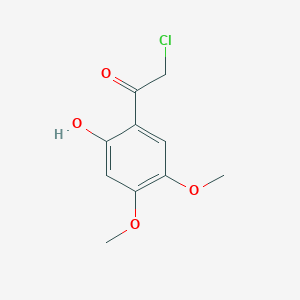
2-Chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11ClO3. It is a chlorinated derivative of ethanone, featuring a hydroxy and two methoxy groups on the phenyl ring. This compound is primarily used in organic synthesis and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone typically involves the chlorination of 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcohol solvent.
Oxidation: Reagents like potassium permanganate (KMnO4) in an aqueous or acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) in methanol or ethanol.
Major Products
Nucleophilic substitution: Products include substituted ethanones with various functional groups replacing the chlorine atom.
Oxidation: Products include the corresponding ketones or aldehydes.
Reduction: Products include the corresponding alcohols.
Scientific Research Applications
2-Chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone involves its interaction with various molecular targets. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules. The chlorine atom can undergo nucleophilic substitution, leading to the formation of new compounds with potential biological activities. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-(2-hydroxyphenyl)ethanone: Lacks the methoxy groups, affecting its solubility and reactivity.
2-Chloro-1-(4,5-dimethoxyphenyl)ethanone: Lacks the hydroxy group, altering its hydrogen bonding capabilities.
Uniqueness
2-Chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, along with the chlorine atom. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C10H11ClO4 |
|---|---|
Molecular Weight |
230.64 g/mol |
IUPAC Name |
2-chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H11ClO4/c1-14-9-3-6(8(13)5-11)7(12)4-10(9)15-2/h3-4,12H,5H2,1-2H3 |
InChI Key |
IIGJZFQHDYSLMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)CCl)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


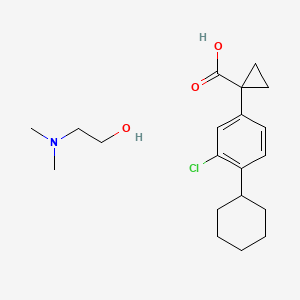
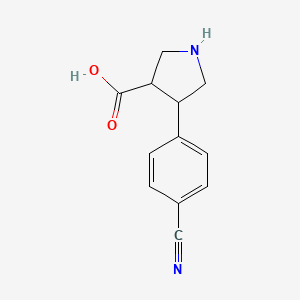
![3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-5-[(2-methyl-4-nitrophenyl)azo]-2-oxo-](/img/structure/B15343243.png)

![[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]imino]diethylene dibutyrate](/img/structure/B15343248.png)
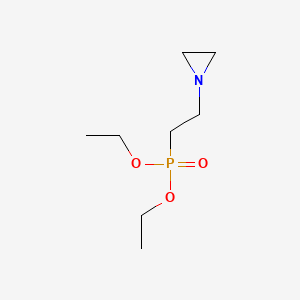
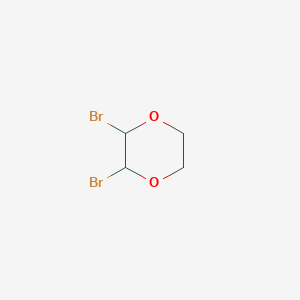
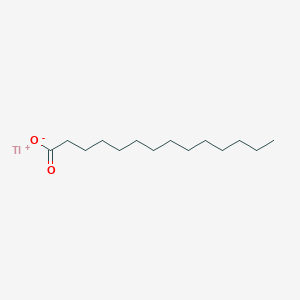
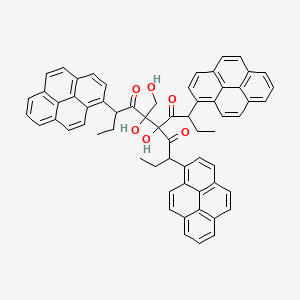
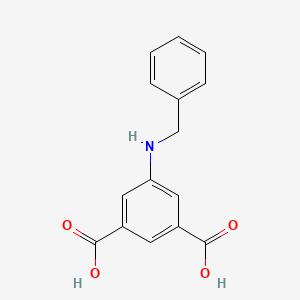
![N-[4-(7-aminoquinolin-2-yl)phenyl]methanesulfonamide](/img/structure/B15343283.png)
